molecular formula C16H10Cl2FKN2O5S B12699171 Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt CAS No. 114427-50-8

Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt

Cat. No.: B12699171
CAS No.: 114427-50-8
M. Wt: 471.3 g/mol
InChI Key: RABKRXDDGGEZMQ-VSOKSMTPSA-M
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Description

Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinoline moiety, a dichlorobenzoyl group, and a fluorine atom, making it a versatile reagent in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt typically involves multiple steps, including the formation of the quinoline core, the introduction of the dichlorobenzoyl group, and the addition of the fluorine atom. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using suitable reducing agents to yield different products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different hydroquinoline compounds.

Scientific Research Applications

Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.

    Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The dichlorobenzoyl and fluorine groups contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial properties.

    Quinoline: A basic structure for many biologically active compounds.

    Fluoroquinolones: A class of antibiotics with a fluorine atom in their structure.

Uniqueness

Hydroxylamine-O-sulfonic acid, N-(1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydro-4(1H)-quinolinylidene)-, potassium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

114427-50-8

Molecular Formula

C16H10Cl2FKN2O5S

Molecular Weight

471.3 g/mol

IUPAC Name

potassium;[(Z)-[1-(2,4-dichlorobenzoyl)-7-fluoro-2,3-dihydroquinolin-4-ylidene]amino] sulfate

InChI

InChI=1S/C16H11Cl2FN2O5S.K/c17-9-1-3-11(13(18)7-9)16(22)21-6-5-14(20-26-27(23,24)25)12-4-2-10(19)8-15(12)21;/h1-4,7-8H,5-6H2,(H,23,24,25);/q;+1/p-1/b20-14-;

InChI Key

RABKRXDDGGEZMQ-VSOKSMTPSA-M

Isomeric SMILES

C\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=CC(=C2)F)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+]

Canonical SMILES

C1CN(C2=C(C1=NOS(=O)(=O)[O-])C=CC(=C2)F)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+]

Origin of Product

United States

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